
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H12N4O2 It is characterized by the presence of a pyridine ring substituted with a nitro group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with pyrrolidine in the presence of a base, followed by nitration of the resulting product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the nitration step may require the use of nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-N-(pyrrolidin-3-yl)pyridin-2-amine, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Nitro-N-(pyrrolidin-2-yl)pyridin-2-amine
- 5-Nitro-N-(pyrrolidin-4-yl)pyridin-2-amine
- 5-Nitro-N-(pyrrolidin-3-yl)pyridin-3-amine
Uniqueness
5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine is unique due to the specific positioning of the nitro group and the pyrrolidine ring on the pyridine scaffold. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
5-nitro-N-pyrrolidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7/h1-2,6-7,10H,3-5H2,(H,11,12) |
InChIキー |
IHQXNCLPRLYSSY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


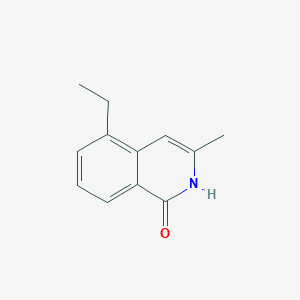

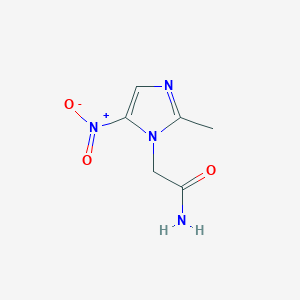
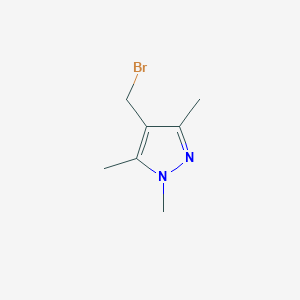
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
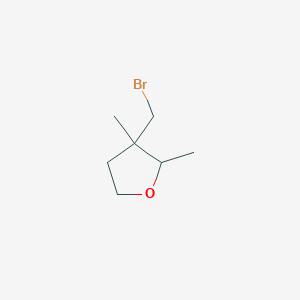
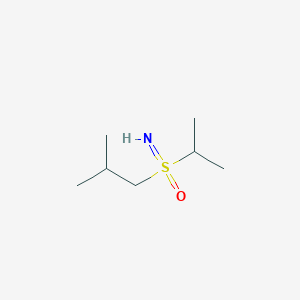
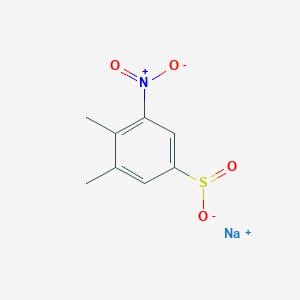

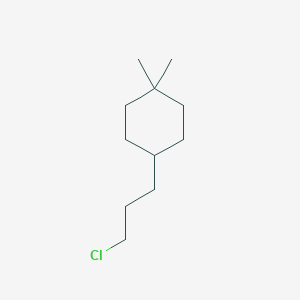
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)


![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)
